molecular formula C15H11ClN2O3 B5806118 3-(1,3-benzodioxol-5-yl)-N-(5-chloro-2-pyridinyl)acrylamide

3-(1,3-benzodioxol-5-yl)-N-(5-chloro-2-pyridinyl)acrylamide

Cat. No. B5806118
M. Wt: 302.71 g/mol
InChI Key: DSFGQBOPYHSKKO-QHHAFSJGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,3-benzodioxol-5-yl)-N-(5-chloro-2-pyridinyl)acrylamide, also known as BPCA, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. BPCA is a member of the acrylamide family of compounds, which are known for their ability to inhibit enzymes involved in cancer cell growth and proliferation.

Mechanism of Action

3-(1,3-benzodioxol-5-yl)-N-(5-chloro-2-pyridinyl)acrylamide inhibits the activity of several enzymes involved in cancer cell growth and proliferation, including Aurora kinases and VEGFR2. Aurora kinases are a family of serine/threonine kinases that play a critical role in cell division and are frequently overexpressed in cancer cells. VEGFR2 is a receptor tyrosine kinase that plays a key role in angiogenesis, or the formation of new blood vessels, which is essential for tumor growth and metastasis. By inhibiting the activity of these enzymes, this compound can prevent cancer cells from dividing and growing, and can also prevent the formation of new blood vessels, thereby inhibiting tumor growth and metastasis.
Biochemical and Physiological Effects
This compound has been shown to inhibit the activity of several enzymes involved in cancer cell growth and proliferation, as well as induce apoptosis in cancer cells. In addition, this compound has been shown to have anti-inflammatory effects and to inhibit the production of pro-inflammatory cytokines. These properties make this compound a promising candidate for the treatment of a variety of diseases, including cancer and inflammatory disorders.

Advantages and Limitations for Lab Experiments

One advantage of 3-(1,3-benzodioxol-5-yl)-N-(5-chloro-2-pyridinyl)acrylamide is its specificity for Aurora kinases and VEGFR2, which makes it a promising candidate for the development of new cancer therapies. However, one limitation of this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

Several future directions for research on 3-(1,3-benzodioxol-5-yl)-N-(5-chloro-2-pyridinyl)acrylamide include:
1. Testing the safety and efficacy of this compound in clinical trials for the treatment of cancer and other diseases.
2. Investigating the potential of this compound as a combination therapy with other cancer drugs.
3. Developing new formulations of this compound with improved solubility and bioavailability.
4. Studying the mechanism of action of this compound in more detail to better understand its effects on cancer cells.
5. Investigating the potential of this compound as a treatment for inflammatory disorders.
6. Developing new derivatives of this compound with improved potency and selectivity for its target enzymes.

Synthesis Methods

The synthesis of 3-(1,3-benzodioxol-5-yl)-N-(5-chloro-2-pyridinyl)acrylamide involves the reaction of 3-(1,3-benzodioxol-5-yl)prop-2-enoic acid with 5-chloro-2-pyridinamine. This reaction is catalyzed by a base such as triethylamine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting product is then purified using column chromatography to obtain pure this compound.

Scientific Research Applications

3-(1,3-benzodioxol-5-yl)-N-(5-chloro-2-pyridinyl)acrylamide has been studied for its potential use as a cancer treatment. It has been shown to inhibit the activity of several enzymes involved in cancer cell growth and proliferation, including Aurora kinases and VEGFR2. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. These properties make this compound a promising candidate for the development of new cancer therapies.

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-(5-chloropyridin-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O3/c16-11-3-5-14(17-8-11)18-15(19)6-2-10-1-4-12-13(7-10)21-9-20-12/h1-8H,9H2,(H,17,18,19)/b6-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSFGQBOPYHSKKO-QHHAFSJGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=NC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NC3=NC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.